3-(4-Iodophenoxy)benzoic acid
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Overview
Description
3-(4-Iodophenoxy)benzoic acid is an organic compound with the molecular formula C13H9IO3 It is characterized by the presence of an iodophenoxy group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenoxy)benzoic acid typically involves the reaction of 4-iodophenol with 3-bromobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 4-iodophenol attacks the bromobenzoic acid, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenoxy group can be substituted with other nucleophiles, such as in the Suzuki-Miyaura coupling reaction, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives or oxidized to form more complex carboxylic acids.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as DMF or toluene.
Esterification: Alcohols, acidic catalysts like sulfuric acid, and heat.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Esters: Formed from esterification reactions.
Scientific Research Applications
3-(4-Iodophenoxy)benzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Iodophenoxy)benzoic acid depends on its specific application. In the context of biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
3-Phenoxybenzoic Acid: Lacks the iodine substituent, which may result in different reactivity and biological activity.
4-Iodobenzoic Acid: Similar structure but without the phenoxy group, leading to different chemical properties and applications.
2-(4-Iodophenoxy)benzoic Acid: Positional isomer with potentially different reactivity and biological effects.
Uniqueness
3-(4-Iodophenoxy)benzoic acid is unique due to the presence of both the iodophenoxy and benzoic acid groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-(4-iodophenoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXUQVKYOBTJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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